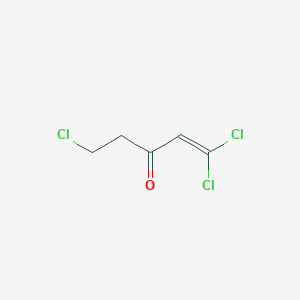![molecular formula C19H36O4 B14324320 Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate CAS No. 105150-74-1](/img/structure/B14324320.png)
Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate can be achieved through a multi-step process. One common method involves the hydrolysis of e-caprolactone to produce ethyl 6-hydroxyhexanoate . This intermediate can then undergo further reactions to introduce the cyclopentyl ring and the hydroxyhexyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Potential use in studying biochemical pathways involving esters and hydroxy compounds.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of fragrances, flavoring agents, and possibly as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate would depend on its specific application. In biochemical pathways, it could interact with enzymes or receptors, influencing various molecular targets and pathways. For example, the hydroxy groups could form hydrogen bonds with active sites of enzymes, altering their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 6-hydroxyhexanoate: A simpler ester with a similar backbone but lacking the cyclopentyl ring and additional hydroxy groups.
Cyclopentyl esters: Compounds with a cyclopentyl ring and ester functional group, but different substituents.
Uniqueness
Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate is unique due to its combination of a cyclopentyl ring, hydroxyhexyl group, and ester functionality. This unique structure may confer specific chemical and biological properties not found in simpler esters or cyclopentyl compounds.
Eigenschaften
CAS-Nummer |
105150-74-1 |
|---|---|
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate |
InChI |
InChI=1S/C19H36O4/c1-3-5-7-11-17(20)16-13-14-18(21)15(16)10-8-6-9-12-19(22)23-4-2/h15-18,20-21H,3-14H2,1-2H3 |
InChI-Schlüssel |
AENNOXVVVIUMBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1CCC(C1CCCCCC(=O)OCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


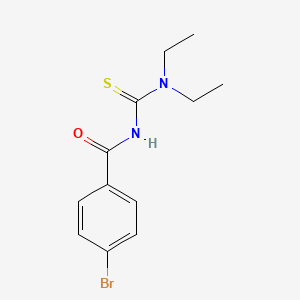
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)
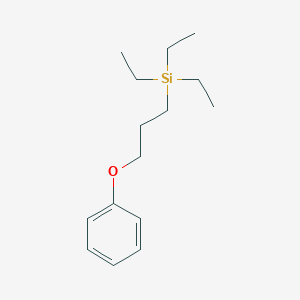

![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
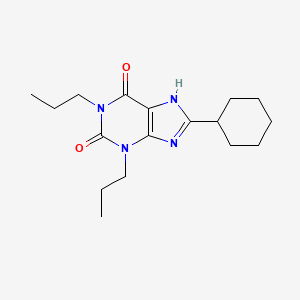
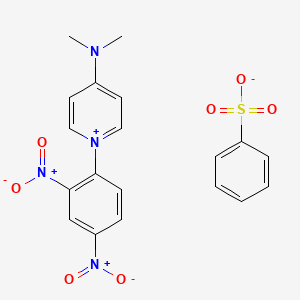
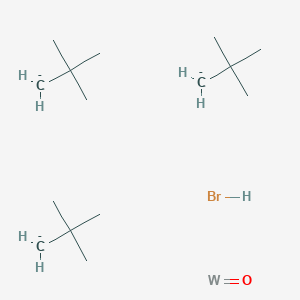
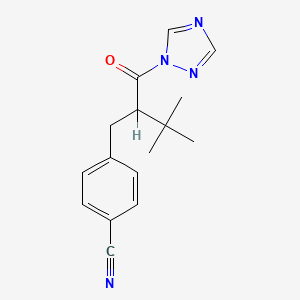
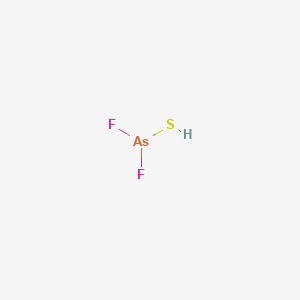

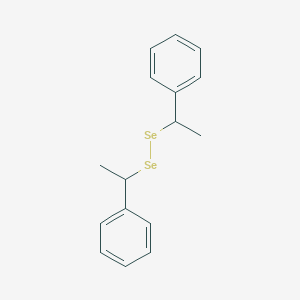
![1-Pentylbicyclo[4.1.0]heptan-3-one](/img/structure/B14324274.png)
